molecular formula C12H10N2O4 B2622639 2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid CAS No. 34173-62-1

2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid

Cat. No.: B2622639
CAS No.: 34173-62-1
M. Wt: 246.222
InChI Key: ZNRKJWOXAUUSNS-UHFFFAOYSA-N
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Description

2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid is an organic compound with a complex structure that includes a pyridazine ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid typically involves multiple steps, starting with the preparation of the pyridazine ring. One common synthetic route includes the reaction of hydrazine derivatives with diketones to form the pyridazine core.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the pyridazine ring or the phenyl group, leading to different products.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid involves its interaction with specific molecular targets in biological systems. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

IUPAC Name

2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11-7-6-10(18-8-12(16)17)13-14(11)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRKJWOXAUUSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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